N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-4,8-13H,5-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUNXQASOPWKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For instance, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under specific conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide), reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Common Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying the oxidation state of certain functional groups.
- Substitution : Participating in nucleophilic or electrophilic substitution reactions at the phenyl ring or imidazo[1,2-a]pyridine core.
Chemistry
In the field of chemistry, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide serves as a building block for synthesizing more complex molecules. It is useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's structure allows it to interact with biological macromolecules, making it valuable in biochemical assays and studies of molecular interactions. Its potential applications include:
- Chemotactic Activity : Investigating its role in cellular migration.
- Targeting Biological Pathways : Understanding its interactions with enzymes or receptors.
Medicine
Due to its pharmacological properties, this compound is being investigated for therapeutic potential in treating various diseases, particularly:
- Cancer : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against breast cancer cells (IC50 values around 5 µM) .
- Inflammation : The compound has shown anti-inflammatory effects in animal models. In one study involving induced arthritis, administration resulted in reduced paw swelling and inflammatory markers compared to controls.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties. Potential uses include:
- Optoelectronic Devices : Exploring its electronic properties for applications in sensors.
- Pharmaceutical Development : Serving as a lead compound for synthesizing novel drugs.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound on MCF7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets within cells. The imidazo[1,2-a]pyridine moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and phenyl-substituted cyclobutanecarboxamides. Examples include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyridine and cyclobutanecarboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a cyclobutanecarboxamide functional group, which contributes to its unique pharmacological properties.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and inflammation.
- Inhibition of PDE10A : The compound has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), which plays a crucial role in various neurological and metabolic processes. Inhibition of PDE10A is associated with therapeutic effects in conditions like Type II diabetes and certain neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to known tubulin inhibitors hints at its potential to disrupt microtubule dynamics, similar to colchicine .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's mechanism involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest leading to decreased cell viability.
- Apoptosis Induction : Activation of caspase pathways resulting in programmed cell death .
In Vivo Studies
Animal studies have further corroborated the anticancer efficacy of the compound. In models of triple-negative breast cancer (TNBC), administration of this compound resulted in significant tumor reduction compared to control groups. The compound was well-tolerated with minimal side effects observed .
Case Studies
Case Study 1: Triple-Negative Breast Cancer Treatment
A recent study evaluated the effects of this compound on TNBC cell lines. The results showed:
- IC50 Values : The compound exhibited an IC50 value of 15.5 nM against CDK12, a key regulator in cell cycle progression.
- Efficacy : Demonstrated superior efficacy compared to existing treatments .
Case Study 2: Metabolic Disorder Management
In another study focused on Type II diabetes, the compound's role as a PDE10A inhibitor was assessed:
- Outcome : Significant reduction in blood glucose levels in diabetic mouse models.
- Mechanism : Enhanced insulin sensitivity through modulation of cAMP levels .
Summary Table of Biological Activities
| Activity Type | Mechanism | Model/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| PDE10A Inhibition | Enzyme inhibition | Diabetic models | Not specified |
| Anticancer | Cell cycle arrest & apoptosis | HeLa, MDA-MB-231 | 15.5 nM |
| Antiproliferative | Disruption of microtubules | Various cancer lines | Varies |
Q & A
Q. What are the key synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core followed by cyclobutane-carboxamide coupling. Key steps include:
- Condensation reactions to assemble the imidazo[1,2-a]pyridine moiety using α-bromoketones and 2-aminopyridines under mild, metal-free conditions .
- Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) to attach the cyclobutanecarboxamide group to the phenyl ring .
- Optimization strategies : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and purification via column chromatography or recrystallization to achieve >90% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the imidazo[1,2-a]pyridine core and cyclobutane-carboxamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 362.15) .
- X-ray Crystallography : Resolves conformational flexibility of the cyclobutane ring and π-stacking interactions in the solid state .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity using Ellman’s method, with IC values compared to donepezil .
- Antimicrobial screening : Broth microdilution against Candida albicans and Staphylococcus aureus to assess MIC (minimum inhibitory concentration) .
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of This compound derivatives?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -CF) on the phenyl ring to enhance target binding affinity. For example, fluorinated analogs show 3-fold higher COX-2 inhibition .
- Cyclobutane modifications : Replace cyclobutane with spirocyclic or fused rings to improve metabolic stability. Docking studies suggest larger rings may reduce off-target interactions .
- Bioisosteric replacements : Substitute the carboxamide with sulfonamide groups to modulate solubility and pharmacokinetics .
Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like AChE or fungal CYP51, focusing on hydrogen bonds with Ser203 or heme iron coordination .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic attack .
- ADMET prediction (SwissADME) : LogP values (~2.5) and topological polar surface area (TPSA ~85 Ų) indicate moderate blood-brain barrier permeability .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., 48-hr incubation for MTT) to minimize variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies in in vivo vs. in vitro efficacy .
- Crystallographic analysis : Resolve co-crystal structures with targets to confirm binding modes conflicting with docking predictions .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) and monitor reaction progress via TLC .
- Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare spectral data with structurally similar compounds .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) for bioactivity comparisons and report 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
